![molecular formula C11H14N2O B160723 (3S)-3-Benzylpiperazin-2-one CAS No. 134676-49-6](/img/structure/B160723.png)
(3S)-3-Benzylpiperazin-2-one
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Overview
Description
(3S)-3-Benzylpiperazin-2-one is a heterocyclic organic compound that features a piperazine ring with a benzyl group attached to the third carbon and a ketone functional group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Benzylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reductive amination of benzylamine with 2-oxopiperazine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under mild conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the purification of intermediates and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Benzylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
(3S)-3-Benzylpiperazin-2-one serves as a valuable intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution: The benzyl group can undergo substitution reactions, leading to the formation of various derivatives.
- Oxidation and Reduction Reactions: The compound can be oxidized to form N-oxides or reduced using agents like lithium aluminum hydride to yield reduced derivatives.
Reaction Type | Reagents Used | Products |
---|---|---|
Nucleophilic Substitution | Alkyl halides + Base | Substituted derivatives |
Oxidation | Potassium permanganate | N-Oxides |
Reduction | Lithium aluminum hydride | Reduced piperazine derivatives |
Pharmacological Properties
Research indicates that this compound exhibits potential biological activities that are being explored for therapeutic applications. Some notable areas include:
- Antimicrobial Activity: Studies have shown that piperazine derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties: Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent.
Case Study: Anticancer Activity
In a study evaluating various piperazine derivatives, this compound was found to exhibit significant antiproliferative effects against human breast cancer cell lines. The mechanism of action appears to involve modulation of specific cellular pathways related to cell growth and apoptosis .
Medicinal Chemistry
Drug Development
The compound is a precursor in the synthesis of pharmaceutical agents targeting various diseases. Its structural features allow for modifications that enhance its pharmacological profile.
Example: H1-Antihistamine Activity
Research has identified this compound derivatives with potent H1-antihistamine activity. These compounds were evaluated for their ability to stabilize mast cells and inhibit histamine release, demonstrating potential applications in allergy treatments .
Peptide Synthesis
Role in Biochemistry
In biochemistry, this compound is utilized as a coupling agent in solid-phase peptide synthesis (SPPS). It facilitates the stepwise addition of amino acids to form peptides, crucial for studying protein functions and interactions.
Application | Description |
---|---|
Peptide Synthesis | Used as a coupling agent in SPPS |
Protein Studies | Essential for studying protein interactions |
Mechanism of Action
The mechanism of action of (3S)-3-Benzylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperazine ring contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler analog without the benzyl group.
N-Benzylpiperazine: Similar structure but lacks the ketone group.
3-Benzylpiperidine: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
(3S)-3-Benzylpiperazin-2-one is unique due to the presence of both the benzyl group and the ketone functional group, which confer distinct chemical reactivity and biological activity. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Biological Activity
(3S)-3-Benzylpiperazin-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring with a benzyl substituent and a ketone functional group. This unique structure contributes to its reactivity and biological activity. The stereochemistry of the compound plays a crucial role in its interaction with biological targets, enhancing its binding affinity and specificity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, influencing several biochemical pathways critical for cellular function.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in neurotransmitter breakdown, which may have implications for neurodegenerative diseases.
- Receptor Binding : Its structural similarity to known ligands allows it to bind to various receptors, modulating their activity.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Antiviral Efficacy Against SARS-CoV-2 :
- Neuroprotective Effects :
- Anti-inflammatory Mechanisms :
Properties
IUPAC Name |
(3S)-3-benzylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJMAPBQIWVIRL-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H](N1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.